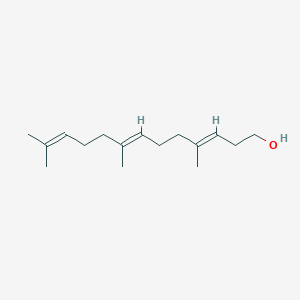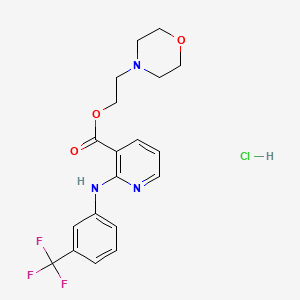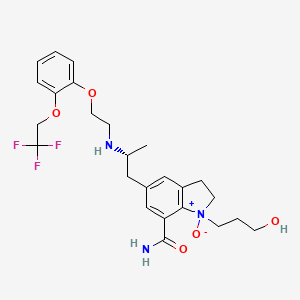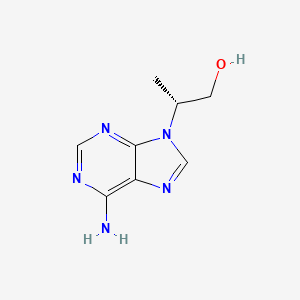
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of phosphonic acids and derivatives, characterized by the presence of multiple phosphonic acid groups attached to a tetraazatetradecane backbone.
准备方法
The synthesis of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves multiple steps. The process typically starts with the preparation of the tetraazatetradecane backbone, followed by the introduction of phosphonomethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct attachment of functional groups. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
化学反应分析
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, resulting in different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of metal poisoning and as a component in drug delivery systems.
Industry: It is used in industrial processes, including water treatment and as a stabilizer in various formulations.
作用机制
The mechanism of action of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves its ability to chelate metal ions. The multiple phosphonic acid groups can bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent metal ion-induced oxidative damage. The molecular targets include various metal ions and enzymes involved in biological processes.
相似化合物的比较
Similar compounds to ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple carboxyl and amine groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups. The uniqueness of this compound lies in its multiple phosphonic acid groups, which provide stronger and more stable metal ion chelation compared to other similar compounds.
属性
CAS 编号 |
35277-23-7 |
|---|---|
分子式 |
C18H52N6O24P8 |
分子量 |
984.4 g/mol |
IUPAC 名称 |
[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C18H52N6O24P8/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48) |
InChI 键 |
VFRQPCYDJZQZPV-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)




![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)

